molecular formula C9H18O3 B14651281 2H-Pyran, 2,2-diethoxytetrahydro- CAS No. 53143-91-2

2H-Pyran, 2,2-diethoxytetrahydro-

Cat. No.: B14651281
CAS No.: 53143-91-2
M. Wt: 174.24 g/mol
InChI Key: FKHZHLLQZGIQTL-UHFFFAOYSA-N
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Description

2H-Pyran, 2,2-diethoxytetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of 2H-pyran, where two ethoxy groups are attached to the second carbon atom. It is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2,2-diethoxytetrahydro- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method not only produces 2H-pyrans but also their cis-dienone valence isomers and 4H-pyrans, depending on the reaction conditions . Another method involves the use of unsaturated acyclic ketones, 4H-pyrans, and pyrones as starting materials .

Industrial Production Methods

Industrial production of 2H-Pyran, 2,2-diethoxytetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction of pyrylium salts with organometallic reagents is scaled up, and the process parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2,2-diethoxytetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Scientific Research Applications

2H-Pyran, 2,2-diethoxytetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 2,2-diethoxytetrahydro- involves its ability to undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process. This valence tautomerism determines its reactivity and the formation of various products in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran: The parent compound without ethoxy groups.

    4H-Pyran: An isomer with the saturated carbon at position 4.

    2H-Chromene: A fused aromatic derivative of 2H-pyran.

Uniqueness

2H-Pyran, 2,2-diethoxytetrahydro- is unique due to the presence of two ethoxy groups, which enhance its stability and reactivity compared to its parent compound, 2H-pyran. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

53143-91-2

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2,2-diethoxyoxane

InChI

InChI=1S/C9H18O3/c1-3-10-9(11-4-2)7-5-6-8-12-9/h3-8H2,1-2H3

InChI Key

FKHZHLLQZGIQTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCO1)OCC

Origin of Product

United States

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